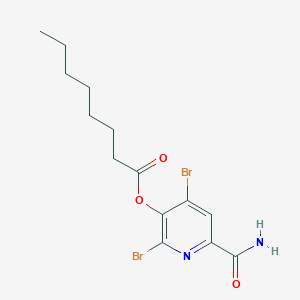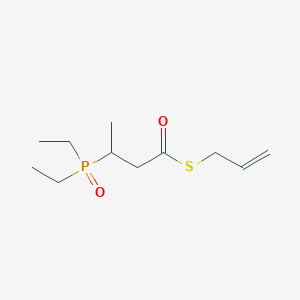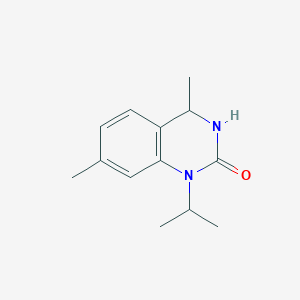
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one is a chemical compound with the molecular formula C12H16N2O It belongs to the quinazolinone family, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,7-dimethylquinazoline with isopropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolines, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent. Its derivatives have shown promising activity against various biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dimethylquinazoline: Lacks the isopropyl group and has different biological activities.
1-(Propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one: Lacks the methyl groups at positions 4 and 7, leading to variations in its chemical reactivity and biological properties.
Uniqueness
4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both methyl and isopropyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
63611-97-2 |
|---|---|
Molekularformel |
C13H18N2O |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
4,7-dimethyl-1-propan-2-yl-3,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-8(2)15-12-7-9(3)5-6-11(12)10(4)14-13(15)16/h5-8,10H,1-4H3,(H,14,16) |
InChI-Schlüssel |
LSRXXUKVYIUVKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C=C(C=C2)C)N(C(=O)N1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




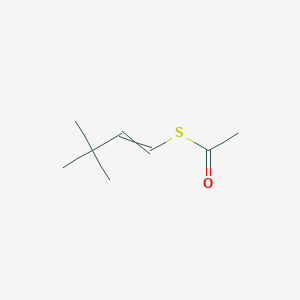


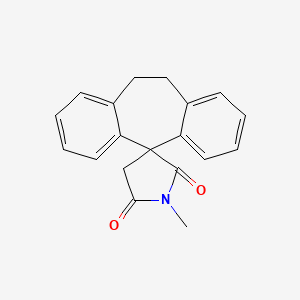

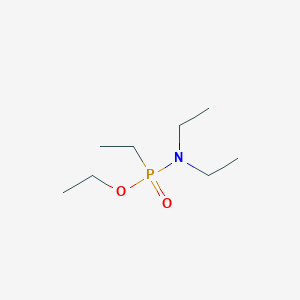

![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)


